Calcium Channel Antagonist Potency Ranked Against 3′-Arylisoxazolyl Analogs in IDHP Series
When incorporated into 4-isoxazolyl-1,4-dihydropyridine (IDHP) calcium channel blockers, the p-chlorophenyl-substituted isoxazole derived from the target compound produces an antagonist potency intermediate between the p-bromo and p-fluoro analogs. The explicitly reported SAR is p-Br > p-Cl >> p-F [1]. Within the chlorine-substituted series, the para position is superior: p-Cl > m-Cl > o-Cl >> o-MeO [1]. IC50 values obtained from whole-cell patch clamp electrophysiology at a holding potential of -80 mV with 5 mM Ba²⁺ as the charge carrier were used to establish this rank order; for example, the representative compound 1.i in this series exhibited an IC50 of 320 nM with a Hill coefficient of 1.32 [1].
| Evidence Dimension | L-type calcium channel antagonist activity (IDHP series) |
|---|---|
| Target Compound Data | p-Cl analog: intermediate potency (ranked 2nd of 4 in the halogen series) |
| Comparator Or Baseline | p-Br analog: highest potency; p-F analog: lowest potency; m-Cl, o-Cl, o-MeO analogs: lower potency than p-Cl |
| Quantified Difference | Rank order: p-Br > p-Cl >> p-F; p-Cl > m-Cl > o-Cl >> o-MeO. The difference between p-Cl and p-F is designated '>>' indicating a large potency gap. |
| Conditions | Whole-cell patch clamp on transiently transfected tsA-210 cells expressing L-type calcium channel subunits (α1C, β1B, α2-δ); holding potential -80 mV; 5 mM Ba²⁺ charge carrier. |
Why This Matters
Selecting the p-Cl analog ensures consistent, intermediate calcium channel antagonist potency, avoiding the dramatic potency loss seen with the p-F or o-MeO derivatives.
- [1] Zamponi, G. W.; Stotz, S. C.; Staples, R. J.; Andro, T. M.; Nelson, J. K.; Hulubei, V.; Blumenfeld, A.; Natale, N. R. Unique Structure-Activity Relationship for 4-Isoxazolyl-1,4-dihydropyridines. J. Med. Chem. 2003, 46 (1), 87–96. View Source
